REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][C:17]2=O)[O:15][CH2:14]1.CC[O:26]CC>O1CCCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:19]1([OH:26])[CH2:20][CH2:21][C:16]2([O:23][CH2:13][CH2:14][O:15]2)[CH2:17][CH2:18]1
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Name
|
|
Quantity
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8.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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1.22 mL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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CCOCC
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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C1COC2(C(CCCC2)=O)O1
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Name
|
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
was stirred at −78° C. under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting deep red solution was stirred for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The resulting green suspension was maintained at −78° C. for one hour
|
Duration
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1 h
|
Type
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TEMPERATURE
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Details
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then warmed to −20° C.
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Type
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STIRRING
|
Details
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stirred for a further hour
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Type
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CUSTOM
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Details
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after which a yellow solution had formed
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated aqueous ammonium chloride (60 ml)
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Type
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CUSTOM
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Details
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the layers separated
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Type
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CUSTOM
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Details
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The aqueous was partitioned with dichloromethane (2×80 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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combined organics were dried (sodium sulphate)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
This was adsorbed onto silica for purification by chromatography
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Type
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WASH
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Details
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eluting with 0-100% ethyl acetate/isohexane
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Name
|
|
Type
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product
|
Smiles
|
N1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |